2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one
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Overview
Description
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of oxazolo[3,2-a][1,3,5]triazines.
Preparation Methods
The synthesis of 2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one typically involves the reaction of 2-iminothiazolidin-4-one with appropriate reagents. One common method is the Mannich reaction, where 2-iminothiazolidin-4-one reacts with formaldehyde and dimethylamine to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or amines replace the dimethylamino group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects .
Comparison with Similar Compounds
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:
2-Morpholino-6,7-dihydrooxazolo[3,2-a][1,3,5]triazin-4-one: This compound has a morpholino group instead of a dimethylamino group, which may lead to different biological activities.
3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: This compound has a phenyl group and a thiazolo ring, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the presence of the dimethylamino group, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
62626-99-7 |
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Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(dimethylamino)-6,7-dihydro-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C7H10N4O2/c1-10(2)5-8-6(12)11-3-4-13-7(11)9-5/h3-4H2,1-2H3 |
InChI Key |
CIPMVXYZLWSEDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)N2CCOC2=N1 |
Origin of Product |
United States |
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